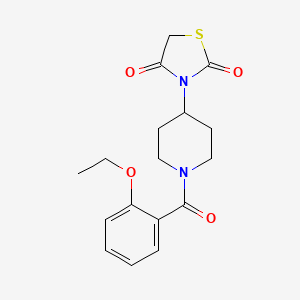
1-(3-(Benzofuran-2-yl)propyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(3-(Benzofuran-2-yl)propyl)-3-ethylurea is a chemical entity that features a benzofuran moiety. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. The specific structure of this compound suggests it may have interesting chemical and biological properties, potentially useful in various chemical synthesis processes or as a pharmacophore in drug design.
Synthesis Analysis
The synthesis of benzofuran derivatives can be complex, involving multiple steps and various catalytic methods. For instance, the asymmetric Michael addition reactions between 3-substituted benzofuran-2(3H)-ones and 1,1-bis(phenylsulfonyl)ethylene catalyzed by bifunctional catalysts containing tertiary amine and thiourea groups have been reported to achieve high enantioselectivity . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran scaffold. In the case of ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate, the crystal structure is stabilized by aromatic π–π interactions and intermolecular C—H∙∙∙O hydrogen bonds . These interactions are crucial for the stability and reactivity of such compounds. The presence of substituents on the benzofuran ring can significantly affect the molecular conformation and, consequently, the chemical reactivity of the compound.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including C-H functionalization and annulation. For example, the construction of benzofuran-3(2H)-one scaffolds with a quaternary center has been achieved via Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids . This type of reaction could be relevant for further functionalization of the benzofuran ring in this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's boiling point, melting point, solubility, and stability. The specific substituents on the benzofuran ring can also dictate the compound's reactivity towards various reagents and conditions. The intermolecular interactions, such as hydrogen bonding and π–π stacking, play a significant role in the solid-state structure and could influence the compound's solubility and crystallinity .
Scientific Research Applications
Asymmetric Michael Addition Reactions
A study by Li et al. (2012) explored the use of 3-substituted benzofuran-2(3H)-ones, closely related to 1-(3-(Benzofuran-2-yl)propyl)-3-ethylurea, in asymmetric Michael addition reactions. The reactions were catalyzed by bifunctional catalysts containing tertiary amine and thiourea groups, achieving high enantioselectivity and stereoselectivities up to 99% ee. This study highlights the potential application in asymmetric synthesis which is crucial in pharmaceutical and chemical industries (Li et al., 2012).
Antioxidant and Antibacterial Studies
Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, showing antioxidant and antibacterial properties. The compounds exhibited good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. This suggests potential applications in areas requiring antioxidant properties, such as in the development of new pharmaceuticals or food preservation agents (Shankerrao et al., 2013).
Anti-HIV, Anticancer, and Antimicrobial Agents
A study by Rida et al. (2006) on novel benzofuran derivatives, including compounds similar to this compound, showed potential anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds significantly reduced the viral cytopathic effect, indicating potential applications in antiviral therapies (Rida et al., 2006).
Synthesis of Biological Agents
Venkatesh et al. (2010) developed a synthesis protocol for 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives. These compounds were screened for antimicrobial and analgesic activity, suggesting their potential application in the development of new drugs for treating infections and pain (Venkatesh et al., 2010).
Future Directions
Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . These findings suggest promising future directions for the research and development of benzofuran compounds.
properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-15-14(17)16-9-5-7-12-10-11-6-3-4-8-13(11)18-12/h3-4,6,8,10H,2,5,7,9H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIAAXFAXIZJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


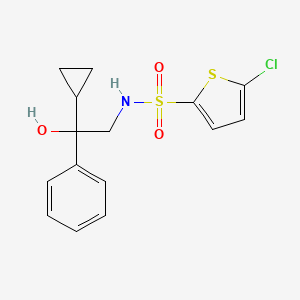
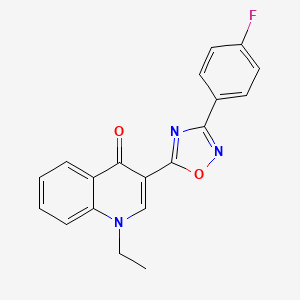
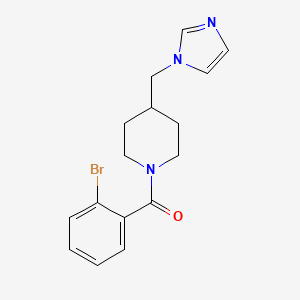
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3008748.png)
![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)

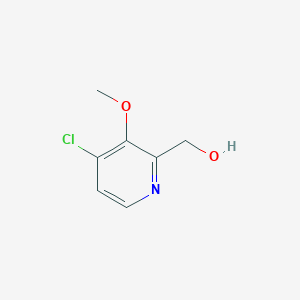
![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-methylphenyl)-4-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B3008753.png)
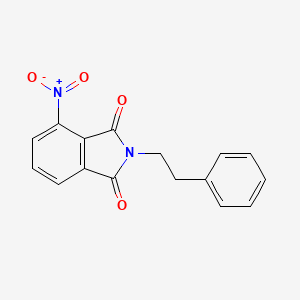
![1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole](/img/structure/B3008759.png)
